molecular formula C11H15N3O B8329920 3-amino-2-(cyclopropylamino)-N-methylbenzamide

3-amino-2-(cyclopropylamino)-N-methylbenzamide

Cat. No.: B8329920
M. Wt: 205.26 g/mol
InChI Key: LIRMEDMPLJXIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-2-(cyclopropylamino)-N-methylbenzamide is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

3-amino-2-(cyclopropylamino)-N-methylbenzamide

InChI

InChI=1S/C11H15N3O/c1-13-11(15)8-3-2-4-9(12)10(8)14-7-5-6-7/h2-4,7,14H,5-6,12H2,1H3,(H,13,15)

InChI Key

LIRMEDMPLJXIHQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)N)NC2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(cyclopropylamino)-N-methyl-3-nitrobenzamide (1.76 g, 7.48 mmol) in MeOH (25 mL) was added palladium 10 wt % on carbon (180 mg, 75 mmol) under N2. After flushing the flask with N2 for 2 min, the solution was stirred under a H2 balloon for 3 h. LC-MS showed the reaction was complete. The reaction mixture was filtered and the filtrates collected, rinsed with MeOH and concentrated. The residue was purified by column chromatography on a silica gel column using EtOAc:DCM (1:1) as eluent to give 3-amino-2-(cyclopropylamino)-N-methylbenzamide: 1H NMR (400 MHz, CDCl3) δ 6.85-6.80 (m, 3H), 6.20 (br, 1H), 5.94 (br, 1H), 4.07 (br, 1H), 2.98 (d, J=4 Hz, 3H), 2.63-2.55 (m, 1H), 0.65-0.53 (m, 4H); LCMS (ESI) m/z 206.1 [M+H]+.
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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